molecular formula C12H16N2O4S B13918234 2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

Cat. No.: B13918234
M. Wt: 284.33 g/mol
InChI Key: XTWYRZJLLJCTOD-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a hydroxyazetidine ring attached to an acetonitrile group, combined with 4-methylbenzenesulfonic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Acetonitrile Group: The acetonitrile group is attached through nucleophilic substitution reactions.

    Combination with 4-Methylbenzenesulfonic Acid: The final step involves the reaction of the intermediate compound with 4-methylbenzenesulfonic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and acetonitrile group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile: Similar structure but with an acetyl group instead of a hydroxy group.

    3-Hydroxyazetidine-3-carbonitrile: Lacks the 4-methylbenzenesulfonic acid component.

Uniqueness

2-(3-Hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is unique due to the combination of the hydroxyazetidine ring, acetonitrile group, and 4-methylbenzenesulfonic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-(3-hydroxyazetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5(8)3-7-4-5/h2-5H,1H3,(H,8,9,10);7-8H,1,3-4H2

InChI Key

XTWYRZJLLJCTOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)(CC#N)O

Origin of Product

United States

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